molecular formula C12H23NO2Si B13251695 tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate

tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate

Cat. No.: B13251695
M. Wt: 241.40 g/mol
InChI Key: ZDEXIQVWWSXHHF-SNVBAGLBSA-N
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Description

tert-Butyl (3S)-2-aza-5-silaspiro[44]nonane-3-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a silane compound under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or platinum, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its spirocyclic structure may provide insights into the binding mechanisms of similar compounds in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 3,8-diazaspiro[4.4]nonane-8-carboxylate

Uniqueness

tert-Butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is unique due to the presence of a silicon atom in its spirocyclic structure. This silicon atom can impart different chemical properties compared to similar carbon-based spirocyclic compounds, such as increased stability and reactivity under certain conditions.

This detailed article provides a comprehensive overview of tert-Butyl (3S)-2-aza-5-silaspiro[44]nonane-3-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H23NO2Si

Molecular Weight

241.40 g/mol

IUPAC Name

tert-butyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate

InChI

InChI=1S/C12H23NO2Si/c1-12(2,3)15-11(14)10-8-16(9-13-10)6-4-5-7-16/h10,13H,4-9H2,1-3H3/t10-/m1/s1

InChI Key

ZDEXIQVWWSXHHF-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[Si]2(CCCC2)CN1

Canonical SMILES

CC(C)(C)OC(=O)C1C[Si]2(CCCC2)CN1

Origin of Product

United States

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